molecular formula C19H23N5O4S B607754 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide CAS No. 1301761-96-5

3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide

カタログ番号 B607754
CAS番号: 1301761-96-5
分子量: 417.484
InChIキー: YUSROMRPOFFTMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinazoline derivative with the molecular formula C19H23N5O4S and a molecular weight of 417.484. Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have drawn attention due to their significant biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazoline core, which is a bicyclic system containing two nitrogen atoms in a six-membered ring fused to a benzene ring . It also contains methyloxy, dimethylamino, and methylbenzenesulfonamide functional groups.

科学的研究の応用

Hematologic Malignancies

  • Field : Oncology
  • Application : GSK-114 is being used in the development of treatments for hematologic malignancies, which are cancers that affect the blood and lymphatic system .
  • Methods : The compound is being evaluated in combination with other agents with different mechanisms of action. The goal is to achieve synergistic effects and enhance anti-cancer activity without compromising safety .
  • Results : The results of these studies are not specified in the source, but the aim is to meet the substantive unmet need for effective therapies for patients with hematologic malignancies .

Drug Development

  • Field : Pharmaceutical Science
  • Application : GSK-114 is part of the GlaxoSmithKline (GSK) database of small molecule crystal structures, which is used for drug development .
  • Methods : The GSK database contains X-ray diffraction results from GSK and heritage companies from the past 40 years. These structures were collected at different stages of the pharmaceutical pipeline .
  • Results : The GSK database matches the CSD Drug Subset in terms of crystal descriptors, but not in the diversity of solid form space .

Synthetic Lethality

  • Field : Cancer Therapies
  • Application : GSK-114 is being used in the field of synthetic lethality to develop cancer therapies .
  • Methods : The specific methods of application or experimental procedures are not specified in the source .
  • Results : The outcomes of these studies are not specified in the source .

TNNI3 Interacting Kinase Inhibition

  • Field : Biochemistry
  • Application : GSK-114 is a selective inhibitor of TNNI3 interacting kinase (TNNI3K) with an IC50 of 25 nM .
  • Methods : The compound shows a 40-fold significant bias for TNNI3K compared to B-Raf with an IC50 of 1000 nM . This excellent broad-spectrum kinase selectivity and sufficient oral exposure enable its use in cellular and in vivo studies .
  • Results : The specific outcomes of these studies are not specified in the source .

Drug Discovery

  • Field : Pharmaceutical Science
  • Application : GSK-114 is part of the GlaxoSmithKline (GSK) database of small molecule crystal structures, which is used for drug discovery .
  • Methods : The GSK database contains X-ray diffraction results from GSK and heritage companies from the past 40 years. These structures were collected at different stages of the pharmaceutical pipeline .
  • Results : The GSK database matches the CSD Drug Subset in terms of crystal descriptors, but not in the diversity of solid form space .

Glycogen Synthase Kinase-3β Research

  • Field : Biochemistry
  • Application : GSK-114 is used in the research of glycogen synthase kinase-3β (GSK-3β), a highly conserved multifunctional serine/threonine (Ser/Thr) protein kinase widely expressed in many tissues .
  • Methods : The specific methods of application or experimental procedures are not specified in the source .
  • Results : The outcomes of these studies are not specified in the source .

Cardiac Research

  • Field : Cardiology
  • Application : GSK-114 is used in cardiac research, specifically in the study of TNNI3 interacting kinase (TNNI3K). TNNI3K has been linked to the progression of dilated cardiomyopathy, cardiac hypertrophy, and ischemia/reperfusion injury .
  • Methods : The specific methods of application or experimental procedures are not specified in the source .
  • Results : The outcomes of these studies are not specified in the source .

Crystallography

  • Field : Crystallography
  • Application : GSK-114 is part of the GlaxoSmithKline (GSK) database of small molecule crystal structures, which is used for crystallography .
  • Methods : The GSK database contains X-ray diffraction results from GSK and heritage companies from the past 40 years. These structures were collected at different stages of the pharmaceutical pipeline .
  • Results : The GSK database matches the CSD Drug Subset in terms of crystal descriptors, but not in the diversity of solid form space .

特性

IUPAC Name

3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSROMRPOFFTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)-N-methylbenzenesulfonamide

Synthesis routes and methods

Procedure details

To a mixture of 3-amino-4-(dimethylamino)-N-methylbenzenesulfonamide (0.100 g, 0.434 mmol) and 4-chloro-6,7-bis(methyloxy)quinazoline (0.075 g, 0.334 mmol) in isopropanol (2 mL) was added HCl (0.334 mL, 0.334 mmol). The resulting mixture was then subjected to microwave irradiation (150° C., 6 bar) for 15 minutes. The mixture was then concentrated and purified via column chromatography (5-10% MeOH/CH2Cl2) to give an orange solid that was triturated with EtOAc and dried to afford 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide (54 mg, 35% yield) as orange crystals.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.334 mL
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。